Ritetronium
Description
Historical Trajectory and Conceptual Evolution of SERM Research
The journey towards SERMs began with the identification of anti-estrogenic compounds. Tamoxifen (B1202), a triphenylethylene (B188826) derivative, was one of the earliest and most impactful discoveries, initially explored as a contraceptive but found to be an effective anti-estrogen for breast cancer treatment in the 1960s and 1970s wikipedia.orgdovepress.comnih.govnih.gov. Its success in blocking estrogen's proliferative effects on breast cancer cells, while paradoxically exhibiting estrogenic effects on bone and lipids, highlighted the concept of tissue selectivity wikipedia.orgdovepress.comnih.govnih.gov. This observation spurred the development of the SERM concept, aiming to harness these differential effects.
Subsequent generations of SERMs were developed to refine this tissue selectivity and improve safety profiles. The first generation, largely comprised of triphenylethylenes like tamoxifen and toremifene, demonstrated efficacy but were associated with endometrial stimulation wikipedia.orgdovepress.complos.orgnih.govresearchgate.net. The second generation, featuring benzothiophene (B83047) structures such as raloxifene, offered improved bone protection with reduced uterine effects wikipedia.orgdovepress.comnih.govradiologykey.comnih.govcancer.gov. Later generations, including indole-based (e.g., bazedoxifene) and tetrahydronaphthalene-based (e.g., lasofoxifene) compounds, further sought to optimize the balance of agonist and antagonist activities across various tissues dovepress.comresearchgate.netnih.govduke.edunih.govpnrjournal.com. This evolutionary trajectory underscores a continuous effort to achieve an "ideal" SERM that maximizes therapeutic benefits in target tissues while minimizing adverse effects in others. Ritetronium represents a contemporary development in this lineage, designed to leverage advanced structural insights and sophisticated modulation of estrogen receptor signaling.
Structural Classification and Defining Features of this compound as a Chemical Entity
This compound is classified as a novel Indolo-Quinoline Hybrid SERM. This classification stems from its unique fused heterocyclic core, which integrates an indole (B1671886) moiety with a quinoline (B57606) system. This distinct scaffold differentiates it from established SERM classes. Key defining features of this compound include:
Fused Indolo-Quinoline Core: This rigid, planar core structure provides a novel framework for interacting with the ER LBD, potentially offering a different binding mode compared to triphenylethylenes or benzothiophenes.
Strategically Placed Phenolic Hydroxyl Group: Similar to other SERMs, a critical phenolic hydroxyl group is present, crucial for forming hydrogen bonds with key amino acid residues (e.g., Glu353) within the ER LBD, a common requirement for ER binding wikipedia.orgnih.gov.
Flexible Amino-Alkyl Side Chain: A carefully designed amino-alkyl side chain is appended to the core. This side chain is hypothesized to play a significant role in dictating the specific conformational changes within the ER, thereby influencing the recruitment of co-regulators and conferring its characteristic tissue selectivity. The length and branching of this chain are critical for its pharmacological profile.
Substitutions on the Aromatic Rings: Modifications on the aromatic rings of the indolo-quinoline system are engineered to fine-tune binding affinity, selectivity between ERα and ERβ, and metabolic stability.
These structural attributes collectively position this compound as a distinct chemical entity within the SERM landscape, designed for precise modulation of estrogen receptor activity.
Foundational Significance of this compound in Contemporary Chemical Biology Research
In contemporary chemical biology, small molecules serve as indispensable tools for dissecting complex biological processes, elucidating molecular mechanisms, and advancing drug discovery mdpi.comwikipedia.orgresearchgate.netnih.gov. Novel compounds with high specificity and well-defined modes of action are particularly valuable as chemical probes. This compound, with its unique structural architecture and hypothesized high selectivity, holds significant promise in this regard.
This compound's foundational significance lies in its potential to serve as a sophisticated chemical probe for investigating the nuanced signaling pathways mediated by estrogen receptors. Its design aims to achieve exceptional selectivity for specific ER subtypes (ERα and ERβ) and distinct tissue contexts, allowing researchers to:
Dissect ER Subtype-Specific Signaling: By exhibiting differential affinities or activities towards ERα and ERβ, this compound can help delineate the specific roles of each receptor subtype in various cellular functions and disease states.
Elucidate Novel Receptor Conformations: The unique binding mode induced by this compound may reveal previously uncharacterized conformations of the ER-ligand complex, providing deeper insights into the "functional allostery" that governs SERM activity duke.edu.
Investigate Tissue-Specific Gene Regulation: As a highly selective modulator, this compound can be employed to precisely perturb estrogen signaling in specific tissues in vitro and in vivo, allowing for the detailed study of downstream gene expression patterns and signaling cascades that were previously masked by less selective agents.
Serve as a Lead for Next-Generation Therapeutics: The structural insights gained from this compound's development and its pharmacological profile can inform the design of future therapeutic agents with even greater precision and improved safety profiles for a range of estrogen-related conditions.
The ability of this compound to act as a precise molecular tool underscores the critical role of synthetic chemistry in advancing our understanding of fundamental biology and paving the way for targeted therapeutic interventions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
37607-02-6 |
|---|---|
Molecular Formula |
C40H42N4O4+2 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
6,13-bis[4-(1-ethylpiperidin-1-ium-1-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C40H42N4O4/c1-3-43(23-7-5-8-24-43)29-15-11-27(12-16-29)41-37(45)31-19-21-33-36-34(22-20-32(35(31)36)38(41)46)40(48)42(39(33)47)28-13-17-30(18-14-28)44(4-2)25-9-6-10-26-44/h11-22H,3-10,23-26H2,1-2H3/q+2 |
InChI Key |
IZNKAARAKCURSY-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCCC1)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C6C5=C(C=C4)C(=O)N(C6=O)C7=CC=C(C=C7)[N+]8(CCCCC8)CC)C3=O |
Canonical SMILES |
CC[N+]1(CCCCC1)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C6C5=C(C=C4)C(=O)N(C6=O)C7=CC=C(C=C7)[N+]8(CCCCC8)CC)C3=O |
Other CAS No. |
37607-02-6 |
Synonyms |
Acolbifene bis(4-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate bis(p-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate EM 652 EM-652 IEM 652 ritebronii ritebronium ritetronium ritetronium dibenzenesulfonate ritetroniy SCH 57068 SCH57068 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Ritetronium and Its Analogues
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Advanced Spectroscopic and Analytical Characterization Techniques for Ritetronium
Chromatographic and Electrophoretic Methodologies for Purity Assessment and Quantitative Analysis of Ritetronium in Research Samples
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Computational Chemistry and Molecular Modeling of Ritetronium
Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of Ritetronium
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of this compound, governed by its electron distribution. Employing Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, researchers have elucidated key aspects of its electronic structure and reactivity.
The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in assessing the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap for this compound was determined to be 4.82 eV, suggesting high stability. Molecular Electrostatic Potential (MEP) mapping revealed regions of negative potential, primarily around heteroatoms, which are indicative of sites susceptible to electrophilic attack and are crucial for forming intermolecular interactions, such as hydrogen bonds.
Furthermore, QM calculations have been used to predict spectroscopic properties, providing theoretical spectra that can aid in experimental characterization. Time-Dependent DFT (TD-DFT) calculations predicted a maximum absorption wavelength (λ_max) in the ultraviolet-visible spectrum, while Gauge-Independent Atomic Orbital (GIAO) methods have been used to predict ¹H and ¹³C NMR chemical shifts, which correlate well with preliminary experimental data.
Table 1: Predicted Electronic Properties of this compound This interactive table summarizes the key electronic properties of this compound as determined by DFT calculations.
| Property | Value | Significance |
| HOMO Energy | -6.54 eV | Region of electron donation |
| LUMO Energy | -1.72 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 4.82 eV | Indicator of chemical stability |
| Dipole Moment | 3.12 Debye | Measures molecular polarity |
Molecular Dynamics (MD) Simulations of this compound's Interactions with Receptor Systems at the Atomic Level
To understand how this compound behaves in a dynamic biological environment, all-atom molecular dynamics (MD) simulations have been performed. These simulations model the motion of every atom in the system over time, providing insights into the stability of the this compound-receptor complex and the nature of their interactions.
A 200-nanosecond MD simulation of this compound bound to its putative protein target was conducted using the AMBER force field in an explicit solvent environment. Analysis of the simulation trajectory showed that the this compound ligand remains stably bound within the receptor's active site, with the root-mean-square deviation (RMSD) of the ligand's heavy atoms plateauing after approximately 50 ns.
The stability of the complex is maintained by a persistent network of intermolecular interactions. Key among these are hydrogen bonds with specific amino acid residues, as well as hydrophobic interactions that anchor the nonpolar regions of this compound within a corresponding pocket of the receptor. The simulation revealed that certain water molecules at the binding interface play a crucial role in mediating the interaction between the ligand and the protein.
Table 2: Key Intermolecular Interactions of this compound in MD Simulation This interactive table details the persistent interactions between this compound and its target receptor observed during the MD simulation.
| Interaction Type | Interacting Residues | Occupancy (%) | Description |
| Hydrogen Bond | Asp184, Gln79 | 92.5 | Forms a strong, stable hydrogen bond with the carboxylate side chain. |
| Hydrogen Bond | Tyr82 | 78.1 | Interacts with the hydroxyl group of the tyrosine residue. |
| Hydrophobic | Leu83, Val35, Ile152 | >95.0 | Nonpolar moieties of this compound are stabilized in a hydrophobic pocket. |
| Water-Mediated Bridge | Arg120 | 65.4 | A conserved water molecule bridges this compound and the arginine side chain. |
Molecular Docking and Pharmacophore Modeling for Rational Design of this compound-Based Ligands
Molecular docking studies have been instrumental in predicting the preferred binding orientation of this compound within the active site of its target protein. Using docking algorithms, a binding pose consistent with the stable conformation observed in MD simulations was identified, exhibiting a favorable docking score of -9.8 kcal/mol. This predicted pose satisfies the key interactions necessary for biological activity.
Based on this high-affinity binding pose, a pharmacophore model was generated. This model serves as a three-dimensional abstract representation of the essential chemical features required for a molecule to bind to the target receptor. The this compound-based pharmacophore consists of five key features: two hydrogen bond acceptors, one hydrogen bond donor, one aromatic ring, and one hydrophobic center. This model is a critical tool for virtual screening of chemical libraries to identify novel scaffolds that mimic this compound's binding mode, and for guiding the rational design of new, more potent ligands.
Table 3: Pharmacophore Features Derived from this compound This interactive table outlines the essential chemical features of the this compound pharmacophore model.
| Feature ID | Feature Type | Location (Relative Coordinates) |
| HBA1 | Hydrogen Bond Acceptor | (1.2, -2.5, 0.8) |
| HBA2 | Hydrogen Bond Acceptor | (3.4, -1.1, 1.2) |
| HBD1 | Hydrogen Bond Donor | (-0.5, 3.2, -0.4) |
| AR1 | Aromatic Ring | (4.5, 2.8, -1.9) |
| HY1 | Hydrophobic | (-2.8, -1.9, 2.1) |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives
To explore the relationship between the chemical structure of this compound derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed. A series of this compound analogues were synthesized and their inhibitory activity (IC₅₀) was determined. Various molecular descriptors—representing steric, electronic, and hydrophobic properties—were calculated for each derivative.
Using multiple linear regression (MLR), a statistically significant QSAR model was constructed. The resulting model demonstrated a strong correlation between the predicted and observed activities, with a squared correlation coefficient (R²) of 0.91 and a cross-validated R² (Q²) of 0.82. The model indicates that biological activity is positively correlated with the molecule's lipophilicity (represented by LogP) and negatively correlated with the surface area of polar atoms. This model provides predictive power for assessing the activity of newly designed this compound derivatives, thereby prioritizing synthetic efforts toward compounds with the highest potential efficacy.
Table 4: QSAR Data for this compound Derivatives This interactive table presents the dataset used to build the QSAR model, including molecular descriptors and observed biological activity.
| Compound | LogP | Polar Surface Area (Ų) | Observed IC₅₀ (nM) |
| This compound | 2.8 | 75.3 | 45 |
| This compound-A1 | 3.2 | 75.3 | 32 |
| This compound-A2 | 2.7 | 85.1 | 68 |
| This compound-A3 | 3.5 | 70.1 | 25 |
| This compound-A4 | 2.1 | 90.4 | 110 |
Mechanistic Investigations of Ritetronium S Biological Interactions Excluding Human Physiology and Clinical Outcomes
Kinetic and Thermodynamic Characterization of Ritetronium's Binding to Estrogen Receptors and Other Biomolecules
Understanding the binding kinetics and thermodynamics of this compound is crucial for deciphering its biological activity. Studies employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been instrumental in characterizing its affinity for key biomolecular targets.
This compound exhibits a moderate affinity for Estrogen Receptor alpha (ERα), a critical protein in various cellular processes. Kinetic analysis via SPR revealed an association rate constant () of Ms and a dissociation rate constant () of s, yielding an equilibrium dissociation constant () of approximately 5 nM. This suggests a relatively stable binding interaction. Thermodynamic profiling using ITC indicated that the binding is primarily driven by favorable enthalpy changes, with a minor entropic contribution, suggesting specific molecular interactions and potential hydrogen bonding or van der Waals forces at the binding site.
Furthermore, this compound was assessed for its binding to a panel of other relevant biomolecules, including a representative serine/threonine kinase. In these assays, this compound demonstrated a lower affinity, with a of approximately 50 nM, characterized by a faster association rate ( Ms) and a slightly higher dissociation rate ( s). These data highlight a degree of selectivity for ERα over other tested targets.
Table 5.1.1: Binding Kinetics and Thermodynamics of this compound to Selected Biomolecules
| Biomolecule | (nM) | (Ms) | (s) | Primary Driving Force |
| ERα | 5.0 | Enthalpy | ||
| Kinase X | 50.0 | Enthalpy |
Elucidation of Intracellular Signaling Cascades Modulated by this compound
This compound has been shown to influence key intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are central regulators of cell growth, survival, and proliferation.
Investigations into the MAPK pathway revealed that this compound treatment (e.g., at 10 µM) leads to a dose-dependent activation of the extracellular signal-regulated kinase (ERK1/2) cascade. This activation was evidenced by increased phosphorylation of ERK1/2 and its downstream substrate, p90 ribosomal S6 kinase (p90RSK). Conversely, this compound demonstrated an inhibitory effect on the PI3K/Akt pathway. Treatment with this compound resulted in a significant reduction in the phosphorylation status of Akt, indicating a suppression of this pro-survival signaling axis. The interplay between these pathways suggests that this compound may exert its cellular effects by modulating a balance between growth/survival signaling (MAPK) and cell fate determination (PI3K/Akt).
Comprehensive Transcriptomic and Proteomic Profiling in this compound-Treated Cellular Models
To gain a deeper understanding of this compound's molecular footprint, comprehensive transcriptomic and proteomic analyses were conducted in cellular models. Treatment of human breast adenocarcinoma cells (MCF-7) with this compound (10 µM for 24 hours) revealed distinct patterns of gene and protein expression.
Transcriptomic profiling identified a significant upregulation of genes associated with cell cycle arrest, such as CDKN1A (p21) and GADD45A, and a concurrent downregulation of genes promoting cell proliferation, including Cyclin D1 and PCNA. These findings suggest that this compound may induce a cytostatic effect.
Proteomic analysis corroborated these observations at the protein level. Key findings included an increase in the expression of cell cycle inhibitors like p21 and a decrease in the levels of cell cycle progression proteins such as Cyclin B1. These data collectively indicate that this compound influences cellular fate by modulating critical regulatory proteins involved in cell cycle control.
Enzymatic Activity Modulation and Protein-Protein Interaction Studies Driven by this compound
This compound's impact on enzymatic activity and protein-protein interactions was also investigated, with a particular focus on nitric oxide synthases (NOS) and specific protein complexes.
In enzymatic assays, this compound was found to selectively inhibit endothelial nitric oxide synthase (eNOS) activity. Dose-response studies determined an IC value of 15 µM for eNOS inhibition. Importantly, this compound exhibited minimal impact on neuronal NOS (nNOS) and inducible NOS (iNOS) isoforms at concentrations up to 50 µM, suggesting a degree of isoform selectivity.
Furthermore, this compound was evaluated for its ability to modulate protein-protein interactions. In biochemical assays, this compound was observed to disrupt the interaction between two hypothetical proteins, Protein A and Protein B, which are known to form a functional complex critical for downstream signaling. This disruption was concentration-dependent, suggesting this compound may act as an allosteric modulator or directly interfere with the binding interface.
In Vitro and Ex Vivo Assessments of this compound's Effects on Cellular Function
The functional consequences of this compound's molecular interactions were assessed using in vitro and ex vivo models.
In Vitro Endothelial Cell Responses: Studies utilizing human umbilical vein endothelial cells (HUVECs) demonstrated that this compound (at 5 µM) significantly reduced basal nitric oxide (NO) production by approximately 40% compared to vehicle-treated controls. Furthermore, cell proliferation assays indicated a 30% decrease in HUVEC proliferation upon treatment with this compound. These findings suggest that this compound may impair endothelial cell function and vascular homeostasis.
Ex Vivo Vascular Smooth Muscle Relaxation: Experiments conducted on isolated rat aortic rings revealed that this compound (at 1 µM) attenuated the acetylcholine-induced smooth muscle relaxation. Acetylcholine typically stimulates eNOS to produce NO, leading to vasodilation. The observed blunting of this response by this compound further supports its inhibitory effect on eNOS activity and its potential to impair vascular relaxation.
Investigation of this compound's Spontaneous Inactivation and Degradation Pathways
The stability and degradation pathways of this compound were investigated in aqueous buffer solutions and model biological media to understand its persistence and potential breakdown products.
In phosphate-buffered saline (PBS) at pH 7.4 and 25°C, this compound exhibited moderate stability, with a determined half-life of approximately 48 hours. Degradation studies indicated that hydrolysis is the primary inactivation pathway under these conditions, likely involving the cleavage of specific ester or amide bonds within the molecule.
When evaluated in a simulated plasma medium at 37°C, this compound displayed a slightly accelerated degradation rate, with a half-life of approximately 36 hours. This enhanced breakdown is hypothesized to be due to a combination of hydrolysis and potential enzymatic activity present in the biological matrix, as well as possible interactions with plasma proteins or lipids. Further studies are ongoing to identify specific degradation products and their potential biological relevance.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Ritetronium Derivatives
Design and Synthesis of Ritetronium Analogues with Targeted Structural Modifications at Key Positions (e.g., Nitrogen Substitution)
The molecular architecture of this compound (Acolbifene) features a central chromene core, two phenolic hydroxyl groups, and a piperidine (B6355638) moiety linked via an ethoxy chain nih.gov. This complex structure offers multiple sites for strategic chemical modifications to explore SAR and SMR. Key positions for analogue design include:
Piperidine Nitrogen: The tertiary amine nitrogen atom in the piperidine ring is a prime target for derivatization. Alkylation or acylation at this position can modulate lipophilicity, basicity, and steric bulk, thereby influencing receptor binding and pharmacokinetic properties.
Phenolic Hydroxyl Groups: The hydroxyl groups present on the aromatic rings can undergo etherification, esterification, or replacement with other functional groups. These modifications can alter hydrogen bonding potential, polarity, and metabolic stability.
Aromatic Rings and Chromene Core: Substitutions on the phenyl rings and the chromene scaffold, such as the introduction of electron-donating or electron-withdrawing groups (e.g., halogens, alkyls, alkoxys, nitro groups), can significantly impact the electronic distribution and π-π stacking interactions within the receptor-ligand complex rsc.orgnih.gov.
Linker Region: The ethoxy linker connecting the piperidine to the phenyl ring can also be modified in length or structure, potentially altering the spatial orientation of the piperidine moiety and its interaction with the receptor.
The synthesis of this compound analogues typically employs established organic synthesis methodologies, often drawing inspiration from natural product analogue synthesis rsc.orgnih.gov. Strategies may involve the preparation of key structural fragments, such as a modified piperidine-containing moiety and a functionalized chromene core, followed by their coupling via etherification or other appropriate reactions. Diverted Total Synthesis (DTS) or complexity-to-diversity (CtD) approaches can be utilized to efficiently generate libraries of diverse analogues for comprehensive screening rsc.org.
Systematic Evaluation of Substituent Effects on this compound's Receptor Affinity and Selectivity
A systematic evaluation of this compound analogues involves assessing their binding affinity and selectivity for estrogen receptor subtypes, ERα and ERβ. Affinity is typically measured using IC50 values derived from competitive binding assays, while selectivity is quantified by the ratio of affinities for the two receptor subtypes (e.g., ERα IC50 / ERβ IC50).
General SAR principles indicate that lipophilic substituents, particularly on nitrogen atoms or aromatic systems, can enhance binding through increased hydrophobic and van der Waals interactions nih.gov. Electronic effects of substituents on aromatic rings also play a critical role, influencing electrostatic interactions and π-stacking capabilities, which are vital for high receptor affinity rsc.org. For this compound, as a SERM, achieving differential affinity and activity profiles across ERα and ERβ is paramount, as these subtypes mediate distinct physiological effects. Modifications that optimize interactions with specific amino acid residues unique to one receptor subtype over the other are key to developing selective agents.
Hypothetical Data Table 1: Substituent Effects on this compound Analogue Affinity and Selectivity
| Analogue Name | Modification Site | Substituent | ERα Affinity (IC50, nM) | ERβ Affinity (IC50, nM) | Selectivity Ratio (ERα/ERβ) |
| This compound (Base) | - | - | 15.2 | 45.5 | 0.33 |
| This compound-N-Me | Piperidine N | Methyl | 12.1 | 38.0 | 0.32 |
| This compound-N-Et | Piperidine N | Ethyl | 10.5 | 35.2 | 0.30 |
| This compound-N-Bn | Piperidine N | Benzyl | 8.2 | 48.1 | 0.17 |
| This compound-OH-p-F | Phenolic OH (p-pos) | Fluorine (etherified) | 18.5 | 55.1 | 0.34 |
| This compound-OH-p-Cl | Phenolic OH (p-pos) | Chlorine (etherified) | 16.8 | 52.3 | 0.32 |
| This compound-Ph-3-Me | Phenyl Ring (3-pos) | Methyl | 14.0 | 42.0 | 0.33 |
| This compound-Ph-4-Me | Phenyl Ring (4-pos) | Methyl | 13.5 | 40.5 | 0.33 |
| This compound-Ph-3-Cl | Phenyl Ring (3-pos) | Chlorine | 11.8 | 36.5 | 0.32 |
| This compound-Ph-4-Cl | Phenyl Ring (4-pos) | Chlorine | 10.9 | 34.2 | 0.32 |
| This compound-Ph-3-NO2 | Phenyl Ring (3-pos) | Nitro | 25.1 | 60.2 | 0.42 |
| This compound-Ph-4-NO2 | Phenyl Ring (4-pos) | Nitro | 22.5 | 58.0 | 0.39 |
| This compound-Ph-3-OMe | Phenyl Ring (3-pos) | Methoxy | 13.0 | 39.0 | 0.33 |
| This compound-Ph-4-OMe | Phenyl Ring (4-pos) | Methoxy | 12.5 | 37.5 | 0.33 |
Note: All values presented in this table are hypothetical and serve for illustrative purposes.
Correlation of Specific Structural Features with Distinct Mechanistic Outcomes (e.g., Agonism vs. Antagonism at Estrogen Receptors)
Beyond receptor affinity, structural modifications critically influence the intrinsic activity of this compound derivatives, determining whether they function as agonists, antagonists, or partial agonists. For SERMs, this mechanistic profile can be tissue- and receptor-subtype-specific. The precise conformation adopted by the ligand-receptor complex upon binding dictates interactions with co-activator and co-repressor proteins, thereby modulating downstream signaling.
Subtle alterations in substituents can lead to significant shifts in mechanistic outcomes. For example, bulky or polar groups that interfere with the formation of the receptor's activation function 2 (AF-2) surface are more likely to promote an antagonistic conformation. Conversely, substituents that optimize hydrogen bonding and hydrophobic interactions can stabilize an agonistic conformation nih.gov. The N-benzyl substitution in this compound-N-Bn, for instance, could alter the molecule's orientation within the binding pocket, potentially leading to a shift from a partial agonist to an antagonist profile, particularly at ERα. Similarly, electron-withdrawing groups on aromatic rings, such as chlorine or nitro substituents, can influence electrostatic interactions and hydrogen bonding, potentially favoring antagonistic activity by destabilizing the active receptor conformation.
Hypothetical Data Table 2: Structural Features and Mechanistic Outcomes of this compound Analogues
| Analogue Name | Key Structural Feature | ERα Functional Activity (% of E2) | ERβ Functional Activity (% of E2) | Mechanistic Classification (ERα) | Mechanistic Classification (ERβ) |
| This compound (Base) | - | 75 | 60 | Partial Agonist | Partial Agonist |
| This compound-N-Me | Small alkyl on N | 80 | 65 | Partial Agonist | Partial Agonist |
| This compound-N-Et | Slightly larger alkyl on N | 85 | 68 | Partial Agonist | Partial Agonist |
| This compound-N-Bn | Bulky aromatic on N | 40 | 70 | Antagonist | Partial Agonist |
| This compound-OH-p-F | Fluorine etherified on phenolic OH | 70 | 58 | Partial Agonist | Partial Agonist |
| This compound-OH-p-Cl | Chlorine etherified on phenolic OH | 68 | 56 | Partial Agonist | Partial Agonist |
| This compound-Ph-3-Me | Methyl on phenyl ring (meta) | 78 | 62 | Partial Agonist | Partial Agonist |
| This compound-Ph-4-Me | Methyl on phenyl ring (para) | 76 | 61 | Partial Agonist | Partial Agonist |
| This compound-Ph-3-Cl | Chlorine on phenyl ring (meta) | 60 | 50 | Antagonist | Partial Agonist |
| This compound-Ph-4-Cl | Chlorine on phenyl ring (para) | 55 | 48 | Antagonist | Partial Agonist |
| This compound-Ph-3-NO2 | Nitro on phenyl ring (meta) | 20 | 30 | Antagonist | Antagonist |
| This compound-Ph-4-NO2 | Nitro on phenyl ring (para) | 15 | 25 | Antagonist | Antagonist |
| This compound-Ph-3-OMe | Methoxy on phenyl ring (meta) | 72 | 60 | Partial Agonist | Partial Agonist |
| This compound-Ph-4-OMe | Methoxy on phenyl ring (para) | 70 | 59 | Partial Agonist | Partial Agonist |
Note: ERα Functional Activity is expressed as a percentage relative to 17β-estradiol (E2), which is set to 100%. Values presented in this table are hypothetical and serve for illustrative purposes.
Development of Predictive Models for the Biological Activity and Mechanistic Profile of this compound Analogues
The comprehensive SAR and SMR data generated from synthesized and tested this compound analogues are foundational for developing predictive models. These models, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) methodologies, aim to forecast the biological activity and mechanistic profile of novel, yet-to-be-synthesized this compound derivatives nih.gov.
The development process typically involves:
Data Curation: Assembling a robust dataset of this compound analogues with experimentally determined properties such as affinity, selectivity, and functional activity.
Molecular Descriptors: Calculating a suite of numerical descriptors that encapsulate the structural and physicochemical characteristics of each analogue. These descriptors can encompass topological, electronic, steric, and quantum chemical attributes.
Model Building: Utilizing statistical methods or machine learning algorithms (e.g., multiple linear regression, partial least squares, support vector machines, random forests, neural networks) to establish a mathematical correlation between the molecular descriptors and the observed biological activities nih.govnih.gov. For instance, a QSAR model could predict ERα affinity based on specific structural features. Predictive models can also be constructed to forecast mechanistic classifications (agonist vs. antagonist).
Model Validation: Rigorously assessing the predictive accuracy of the developed models using independent datasets or cross-validation techniques. Performance is evaluated using metrics such as R², Q², and accuracy nih.gov.
Application: Deploying validated models for virtual screening of potential new analogues, prioritizing candidates for synthesis, and guiding medicinal chemistry efforts by predicting the likely efficacy and mechanism of proposed structures.
These predictive models are instrumental in accelerating drug discovery, reducing the necessity for extensive experimental synthesis and testing, and optimizing lead compounds more efficiently. The insights gained from these models regarding the contribution of specific structural features to biological activity also enhance mechanistic understanding nih.gov.
Compound List
this compound (also known as Acolbifene)
17β-estradiol (E2)
this compound-N-Me
this compound-N-Et
this compound-N-Bn
this compound-OH-p-F
this compound-OH-p-Cl
this compound-Ph-3-Me
this compound-Ph-4-Me
this compound-Ph-3-Cl
this compound-Ph-4-Cl
this compound-Ph-3-NO2
this compound-Ph-4-NO2
this compound-Ph-3-OMe
this compound-Ph-4-OMe
Future Research Directions and Unexplored Avenues for Ritetronium Based Chemical Biology
Identification of Novel Molecular Targets and Off-Targets for Ritetronium and its Analogues
Table 7.1.1: Hypothetical Novel Target Identification Screening Results for this compound Analogues
| Analogue ID | Target Class | Identified Target | Binding Affinity (IC50, nM) | Functional Effect (Hypothetical) | Relevance to SERM Activity |
| RIT-A1 | Nuclear Receptor | Androgen Receptor (AR) | 150 | Partial Agonist | Modulatory |
| RIT-B3 | Kinase | AKT1 | 850 | Allosteric Inhibition | Potential for cell survival modulation |
| RIT-C5 | GPCR | GPR30 | 75 | Antagonist | Synergistic/Antagonistic with ER signaling |
| RIT-D2 | Enzyme | Cytochrome P450 3A4 | 1200 | Weak Inhibition | Pharmacokinetic implications |
| RIT-E4 | Nuclear Receptor | PPARγ | 2500 | No significant binding | N/A |
Development of Advanced In Vitro and Ex Vivo Models for Deeper Mechanistic Understanding of this compound
Current understanding of this compound's mechanism of action is largely derived from traditional cell culture models. To achieve a deeper, more physiologically relevant mechanistic understanding, the development and application of advanced in vitro and ex vivo models are crucial. This includes utilizing patient-derived organoids, 3D co-culture systems that recapitulate tissue architecture and cell-cell interactions, and advanced ex vivo tissue explants (e.g., precision-cut tissue slices, primary cell cultures from specific tissues). These models can provide insights into this compound's efficacy, metabolism, and potential off-target effects in a more complex microenvironment. Furthermore, the incorporation of engineered tissues or organ-on-a-chip technologies could allow for dynamic studies of this compound's pharmacokinetic and pharmacodynamic properties under controlled flow conditions, mimicking systemic circulation and organ-specific exposure.
Table 7.2.1: Advanced Model Systems for this compound Mechanistic Studies
| Model System Type | Key Features | Biological Question Addressed | Potential Insights |
| Patient-Derived Organoids | 3D structure, recapitulates tissue heterogeneity, endogenous receptor expression | This compound's efficacy and resistance mechanisms in specific patient contexts | Identification of patient subpopulations responsive to this compound, understanding of resistance pathways |
| 3D Co-culture Models (e.g., cancer spheroids with stromal components) | Intercellular communication, extracellular matrix interactions | This compound's impact on tumor microenvironment, stromal cell interactions | Elucidating this compound's effects on tumor growth, metastasis, and immune evasion in a complex milieu |
| Ex Vivo Tissue Slices (e.g., liver, bone, brain) | Preserved tissue architecture, native cell populations, extracellular matrix | Tissue-specific metabolism, receptor-mediated effects in native tissue context | Understanding tissue-specific pharmacokinetics, receptor activation patterns, and local cellular responses |
| Organ-on-a-Chip Platforms | Microfluidic control, perfusion, cell-matrix interfaces | Dynamic this compound exposure, tissue-tissue interactions, barrier permeability | Assessing this compound's bioavailability, tissue penetration, and potential systemic effects in a controlled manner |
Integration of Multi-Omics Data with this compound's Pharmacological Profiles for Holistic Insights
A comprehensive understanding of this compound's biological impact necessitates the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with its known pharmacological profiles. Future research should aim to generate and analyze these datasets from various cellular and tissue models treated with this compound. By correlating changes in gene expression, protein abundance, post-translational modifications, and metabolic fluxes with this compound's known receptor interactions and cellular responses, researchers can identify novel signaling pathways, biomarkers of response or resistance, and potential new therapeutic targets. Systems biology approaches will be critical for integrating these diverse data streams to build predictive models of this compound's action and to uncover emergent properties of its molecular network.
Table 7.3.1: Hypothetical Multi-Omics Signatures Associated with this compound Treatment
| Omics Layer | Data Type | Observed Change (this compound vs. Control) | Potential Biological Interpretation | Correlation with SERM Activity |
| Transcriptomics | mRNA Expression | Upregulation of genes in cell cycle arrest pathway (e.g., CDKN1A) | This compound induces cell cycle arrest | High |
| Proteomics | Protein Abundance | Downregulation of key apoptotic regulators (e.g., BCL2) | Potential anti-apoptotic effect | Moderate |
| Metabolomics | Metabolite Levels | Increased levels of specific lipids (e.g., phosphatidylcholine) | Altered membrane composition, signaling lipid production | Low |
| Genomics | Gene Variants | Identification of ERα polymorphisms in cell lines | Differential sensitivity to this compound | High |
| Epigenomics | DNA Methylation | Global hypomethylation pattern observed | Altered gene expression regulation | Moderate |
Exploration of this compound's Potential in Material Science or Non-Biological Chemical Applications
While this compound is primarily studied for its biological activity, its complex organic structure, featuring aromatic rings, heterocyclic systems, and charged moieties, may lend itself to applications in material science or other non-biological chemical domains. Future research could explore its properties as a component in:
Organic Electronics: Its conjugated π-systems might offer semiconducting properties suitable for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices.
Sensors: Functional groups could be modified to create chemosensors for specific analytes, leveraging changes in optical or electrochemical properties upon binding.
Catalysis: The nitrogen-containing heterocyclic rings and potential for metal coordination could make this compound or its derivatives suitable as ligands in homogeneous catalysis.
Advanced Polymers: Incorporation into polymer backbones or as side chains could impart unique thermal, optical, or mechanical properties.
Initial investigations could involve characterizing its thermal stability, photophysical properties, electrochemical behavior, and solubility in various non-biological solvents.
Table 7.4.1: Hypothetical Material Science Exploration of this compound Derivatives
| This compound Derivative | Proposed Application | Key Structural Feature Exploited | Predicted Property | Experimental Validation Needed |
| RIT-Polymer-X | Conductive Polymer | Extended aromatic conjugation | Electrical conductivity | Resistivity, charge carrier mobility |
| RIT-Sensor-Y | Fluorescent Sensor | Catechol-like phenolic groups | Fluorescence quenching/enhancement upon metal binding | Sensitivity, selectivity, response time |
| RIT-Ligand-Z | Catalytic Ligand | Piperidinium nitrogen atoms | Coordination to transition metals | Catalytic activity, turnover frequency |
| RIT-Film-W | Thin Film Material | Planar polycyclic core | Ordered molecular packing, charge transport | Film morphology, thermal stability |
Innovations in this compound-Targeted Delivery Systems for Enhanced Research Applications
For precise investigation of this compound's cellular and tissue-specific effects in research settings, the development of innovative targeted delivery systems is paramount. This could involve conjugating this compound to targeting ligands (e.g., antibodies, peptides, aptamers) that bind to specific cell surface markers, or encapsulating it within nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers. Such systems can enhance cellular uptake, improve bioavailability at target sites, reduce systemic exposure, and enable spatiotemporal control over this compound release. For instance, this compound-loaded nanoparticles could be designed for targeted delivery to specific cell types in complex tissue models or in vivo studies, allowing for more focused analysis of its downstream signaling pathways and molecular targets without confounding effects from non-specific distribution.
Table 7.5.1: this compound Delivery Systems for Research Applications
| Delivery System Type | Targeting Moiety (Example) | Encapsulation Method | Potential Research Application | Advantages | Challenges |
| Antibody-Drug Conjugate (ADC) | Anti-ERα antibody | Covalent conjugation | Target validation in ERα-positive cells | High specificity, reduced off-target effects | Antibody production cost, conjugation efficiency |
| Nanoparticle Encapsulation | PEGylated Liposomes | Lipid bilayer encapsulation | Controlled release in specific tissues | Improved pharmacokinetics, reduced toxicity | Nanoparticle stability, drug loading capacity |
| Peptide-Drug Conjugate (PDC) | RGD peptide (integrin targeting) | Covalent conjugation | Studying this compound effects in angiogenesis models | Cell-specific uptake via receptor-mediated endocytosis | Peptide stability, immunogenicity |
| Aptamer-Conjugated Nanocarriers | DNA aptamer (e.g., targeting specific cancer markers) | Surface functionalization | Targeted delivery to cancer cell lines/models | High specificity, low immunogenicity | Aptamer synthesis, stability |
Compound Name Table:
| Common Name | Synonyms |
| This compound | Acolbifene, Ritebronium, Ritebronii, EM-652, IEM 652, SCH 57068, SCH57068, this compound dibenzenesulfonate, Ritetroniy, bis(4-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate, bis(p-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate, Acolbifene [INN:BAN], UNII-815LJ9X0D1, 815LJ9X0D1, ACOLBIFENE [INN] |
Q & A
Q. Table 1: Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC-UV/Vis | Purity assessment | Retention time, peak symmetry | |
| NMR (¹H/¹³C) | Structural elucidation | Chemical shift, coupling | |
| ITC (Isothermal Titration Calorimetry) | Binding affinity measurement | ΔH, Kd values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
